molecular formula C13H21FO B2936449 (2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol CAS No. 2248216-00-2

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Cat. No.: B2936449
CAS No.: 2248216-00-2
M. Wt: 212.308
InChI Key: IUZBZLAUCQZGNP-HIVKSXORSA-N
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Description

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated adamantane moiety. The adamantyl group, a diamondoid hydrocarbon, imparts high rigidity and lipophilicity, which can enhance metabolic stability and membrane permeability in pharmaceutical contexts . The stereochemistry at the C2 position (S-configuration) is critical for enantioselective activity, as seen in analogous compounds like Flurbiprofen derivatives .

Properties

IUPAC Name

(2S)-2-(3-fluoro-1-adamantyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBZLAUCQZGNP-HIVKSXORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorinated Biphenyl Propanol Derivatives

(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propan-1-ol ():

  • Structure : Features a fluorinated biphenyl group instead of adamantane. The fluorine is at the ortho position relative to the biphenyl linkage.
  • Synthesis : Prepared via enantioselective routes starting from 4-bromo-2-fluorobiphenyl, involving Grignard reactions and stereochemical resolution .
  • Physicochemical Properties :
    • Molecular Weight : 244.27 g/mol (C₁₅H₁₅FO).
    • NMR Data : Distinct ¹H-NMR signals at δ 7.34–7.19 (aromatic protons) and δ 5.28 (hydroxyl proton) confirm structure .
Parameter (2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol (2S)-2-(2-Fluoro-biphenyl-4-yl)propan-1-ol
Core Structure Adamantane Biphenyl
Fluorine Position 3-position (adamantane) 2-position (biphenyl)
Molecular Weight ~238.3 g/mol (estimated) 244.27 g/mol
Stereochemical Complexity High (adamantane rigidity) Moderate (flexible biphenyl)

Amino-Propanol Derivatives with Aromatic Substituents

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL ():

  • Structure: Combines a chloro-fluorophenyl group with an amino-propanol backbone.
  • Applications: Potential use in chiral catalysis or as a building block for bioactive molecules.
  • Molecular Weight: 215.64 g/mol (C₉H₁₁ClFNO) .

(2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol ():

  • Structure : Naphthyl group replaces adamantane, with a methoxy substituent.
  • Physicochemical Properties :
    • Molecular Weight : 216.28 g/mol (C₁₄H₁₆O₂).
    • SMILES : OCC@HC1=CC2=C(C=C1)C=C(C=C2)OC .

Halogenated Propanol Derivatives

(2S)-2-(4-Chlorophenoxy)propan-1-ol ():

  • Structure: Chlorophenoxy group attached to propanol.
  • Molecular Weight : 186.64 g/mol (C₉H₁₁ClO₂) .
  • Key Difference: Lacks fluorine but shares the propanol backbone, highlighting how halogen type (Cl vs. F) affects polarity and reactivity.

Key Structural and Functional Insights

  • Adamantane vs. Fluorine’s position (adamantane vs. aromatic ring) modulates electron-withdrawing effects, altering acidity of the hydroxyl group and hydrogen-bonding capacity .
  • Stereochemical Impact :

    • The S-configuration in all compared compounds underscores the importance of enantiopurity in biological activity, as seen in Flurbiprofen’s COX-2 inhibition .

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